2-(2-Iodophenyl)butanoic acid 2-(2-Iodophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13903137
InChI: InChI=1S/C10H11IO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol

2-(2-Iodophenyl)butanoic acid

CAS No.:

Cat. No.: VC13903137

Molecular Formula: C10H11IO2

Molecular Weight: 290.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodophenyl)butanoic acid -

Specification

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
IUPAC Name 2-(2-iodophenyl)butanoic acid
Standard InChI InChI=1S/C10H11IO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)
Standard InChI Key UNUWYDGLEJEZFU-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1I)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-iodophenyl)butanoic acid, reflects its structure: a four-carbon chain (butanoic acid) with a phenyl ring substituted by an iodine atom at the ortho position (carbon 2) attached to the second carbon of the chain. Key structural features include:

  • Carboxylic acid group: Imparts acidity (pKa4.5\text{p}K_a \approx 4.5) and hydrogen-bonding capability.

  • Iodophenyl group: Introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity (logP2.8\log P \approx 2.8).

The SMILES notation (CC(CC(=O)O)C1=CC=CC=C1I) and InChIKey (BGYLABALGVZIFC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation :

Adductm/zPredicted CCS (Ų)
[M+H]+290.98766150.6
[M+Na]+312.96960154.6
[M-H]-288.97310145.4

These predictions aid in metabolite identification and structural validation.

Thermal and Solubility Characteristics

While experimental data on melting point or solubility are scarce, analog-based inferences suggest:

  • Melting point: Estimated 120–140°C (similar to 2-iodobenzoic acid: 162°C).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) and low in water (<1 mg/mL).

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 2-(2-iodophenyl)butanoic acid can be approached via:

  • Friedel-Crafts Alkylation: Reacting 2-iodobenzene with a butanoic acid-derived electrophile (e.g., α-bromoester).

  • Grignard Addition: Using 2-iodophenylmagnesium bromide and a β-ketoester, followed by hydrolysis.

Stepwise Synthesis (Hypothetical Pathway)

A plausible route involves:

  • Preparation of 2-iodophenylacetic acid: Halogenation of phenylacetic acid using iodine and nitric acid .

  • Chain Elongation: Aldol condensation with acetaldehyde to form the four-carbon backbone.

  • Oxidation: Conversion of the β-keto intermediate to the carboxylic acid via Jones oxidation.

This pathway mirrors methods used for synthesizing 2-(2-iodophenyl)butanamide, where a reported yield of 86% was achieved via amidation of the corresponding acid .

Industrial-Scale Considerations

Large-scale production would require:

  • Catalyst Optimization: Transition metal catalysts (e.g., Pd) for cross-coupling reactions.

  • Flow Chemistry: Continuous processing to enhance yield and reduce iodobenzene byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H^1\text{H} NMR signals (CDCl3_3):

  • δ 7.8–7.2 ppm (m, 4H): Aromatic protons (ortho-substitution pattern).

  • δ 3.1 ppm (q, 1H): Methine adjacent to the phenyl group.

  • δ 2.4–1.8 ppm (m, 2H): Methylene protons of the butanoic chain.

  • δ 1.2 ppm (d, 3H): Terminal methyl group.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 2500–3300 cm1^{-1}: O-H stretch (carboxylic acid).

  • 1700 cm1^{-1}: C=O stretch.

  • 550 cm1^{-1}: C-I stretch.

Mass Spectrometry

The molecular ion peak ([M+^+) at m/z 290.1 and fragment ions at m/z 173 (loss of C3H7CO2H\text{C}_3\text{H}_7\text{CO}_2\text{H}) confirm the structure .

Hypothesized Biological Activities

Neuropharmacological Applications

Structural analogs like 3-amino-4-(4-iodophenyl)butanoic acid exhibit neuroprotective and receptor-modulating activities . By extension, 2-(2-iodophenyl)butanoic acid could:

  • Modulate GABAA_A Receptors: Via hydrophobic interactions with receptor subunits.

  • Inhibit Amyloid Aggregation: The iodophenyl group may disrupt β-sheet formation in Alzheimer’s-associated peptides.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Radioiodination: Develop 123I^{123}\text{I}- or 131I^{131}\text{I}-labeled derivatives for imaging/therapeutic use.

  • Structure-Activity Relationships: Compare ortho-, meta-, and para-iodo isomers for target selectivity.

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